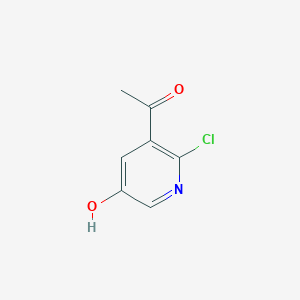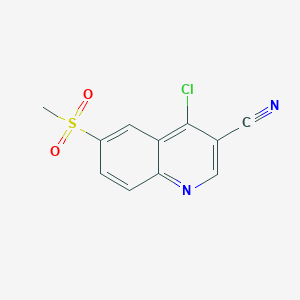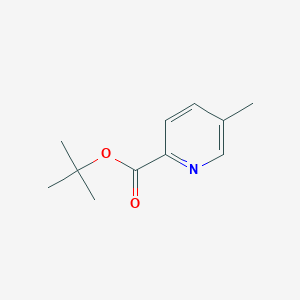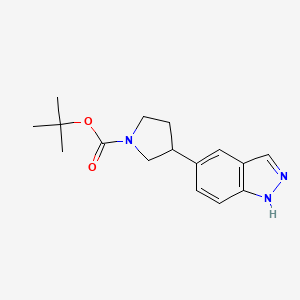
1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone is an organic compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58. It features a pyridine ring substituted with a chlorine atom at the 2-position, a hydroxyl group at the 5-position, and an ethanone group at the 3-position.
Métodos De Preparación
The synthesis of 1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone typically involves the chlorination of 5-hydroxypyridin-3-yl ethanone. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and ensure selective chlorination .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme activities and metabolic pathways involving pyridine derivatives.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and hydroxyl groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules and affect various biochemical pathways .
Comparación Con Compuestos Similares
1-(2-Chloro-5-hydroxypyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Hydroxypyridin-3-yl)ethanone: Lacks the chlorine atom, which may result in different reactivity and biological activity.
1-(3-Hydroxypyridin-2-yl)ethanone: Has the hydroxyl group at a different position, affecting its chemical properties and interactions.
1-(2-Chloro-5-methylpyridin-3-yl)ethanone: Contains a methyl group instead of a hydroxyl group, leading to variations in its chemical behavior and applications .
Propiedades
Fórmula molecular |
C7H6ClNO2 |
|---|---|
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
1-(2-chloro-5-hydroxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)6-2-5(11)3-9-7(6)8/h2-3,11H,1H3 |
Clave InChI |
UAXJWWXTNHMPQL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(N=CC(=C1)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![8-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B13659420.png)
![5-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13659421.png)
![Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659436.png)

